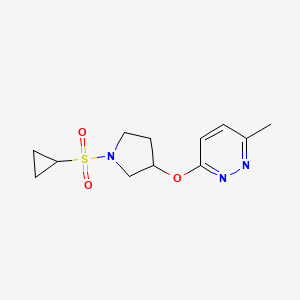

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

描述

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a cyclopropylsulfonyl group and a pyrrolidin-3-yloxy group attached to the pyridazine ring makes this compound unique and potentially useful in various scientific applications.

属性

IUPAC Name |

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-9-2-5-12(14-13-9)18-10-6-7-15(8-10)19(16,17)11-3-4-11/h2,5,10-11H,3-4,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRASOLKROUWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.

Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

化学反应分析

Types of Reactions

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

科学研究应用

Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds containing both pyrrolidine and pyridazine structures often exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The unique combination of functional groups in 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine suggests potential efficacy against various biological targets. For instance, sulfonamide derivatives are known for their multitargeting properties, which could enhance therapeutic applications in treating infections or inflammatory diseases.

Case Studies

A notable study evaluated the anticancer properties of similar compounds, where derivatives were tested against multiple human cancer cell lines. The findings demonstrated that these compounds could selectively inhibit tumor growth, suggesting their potential as anticancer agents .

Synthetic Applications

The synthesis of this compound may involve several steps requiring careful optimization to ensure high purity and yield. The compound's reactivity allows it to participate in various synthetic transformations, including nucleophilic substitution reactions facilitated by the pyrrolidine ring and electrophilic substitutions due to the aromatic nature of the pyridazine moiety.

Material Science Applications

Given its structural characteristics, this compound could also find applications in materials science. Its complex structure may allow for the development of new materials with specific properties, such as enhanced electrical conductivity or improved mechanical strength. Research into similar compounds has shown promise in creating advanced materials suitable for electronics and nanotechnology.

作用机制

The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrrolidin-3-yloxy group may enhance the compound’s binding affinity and specificity for its target.

相似化合物的比较

Similar Compounds

Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine.

Pyridazine Derivatives: Compounds such as pyridazinone derivatives also share the pyridazine ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the cyclopropylsulfonyl and pyrrolidin-3-yloxy groups makes it distinct from other similar compounds, potentially offering unique advantages in various applications.

生物活性

3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound characterized by a unique combination of functional groups, including a pyridazine ring and a pyrrolidine moiety substituted with a cyclopropylsulfonyl group. This structural diversity suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 283.35 g/mol. The compound's structure can be represented as:

This configuration allows for various chemical interactions, particularly due to the presence of the sulfonyl and pyrrolidine groups, which can engage in nucleophilic and electrophilic reactions, respectively .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. The sulfonamide derivatives are known for their multitargeting capabilities, enhancing their therapeutic potential against infections and inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity, while the pyridazine core can facilitate interactions with aromatic residues in target proteins. This modulation can lead to desired therapeutic effects.

Antimicrobial Activity

A study examining the antimicrobial properties of similar pyridazine derivatives found that they exhibited potent activity against various bacterial strains. The presence of the cyclopropylsulfonyl group was correlated with enhanced efficacy, suggesting that this compound may possess comparable activity.

Anti-inflammatory Properties

In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of specific signaling pathways related to inflammation, particularly those mediated by MAP kinases .

Data Table: Biological Activities

常见问题

What are the established synthetic methodologies for 3-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine, and what critical reaction parameters must be controlled to ensure optimal yield and purity?

Answer:

The synthesis involves multi-step reactions:

Sulfonylation of pyrrolidine: Cyclopropanesulfonyl chloride reacts with pyrrolidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the cyclopropylsulfonyl-pyrrolidine intermediate .

Coupling with pyridazine: Nucleophilic substitution at the pyridazine C3 position using the sulfonylated intermediate under anhydrous conditions (K₂CO₃ in acetonitrile at 60–80°C) .

Critical Parameters:

- Moisture control during sulfonylation (nitrogen atmosphere)

- Temperature tolerance (±2°C)

- Stoichiometric ratio (1:1.2 molar ratio of pyridazine precursor to intermediate) .

- Purification via reverse-phase HPLC (acetonitrile/water gradients) to separate regioisomers .

Which analytical techniques are most effective for structural validation and purity assessment of this compound?

Answer:

- ¹H/¹³C NMR: Diagnostic signals include cyclopropyl protons (δ 0.8–1.2 ppm), pyrrolidine CH-O (δ 3.5–4.0 ppm), and pyridazine aromatic protons (δ 8.2–8.5 ppm) .

- HRMS: Molecular ion [M+H]⁺ should match theoretical mass within 5 ppm error .

- HPLC-UV: C18 column with 0.1% TFA mobile phases; monitor at 254 nm for ≥95% purity .

- X-ray crystallography: For absolute configuration confirmation if crystalline .

How can researchers optimize the coupling reaction to minimize diastereomer formation?

Answer:

- Stereocontrol: Use Mitsunobu conditions (DIAD, PPh₃) for >90% retention of configuration .

- Solvent screening: DMSO at 80°C reduces reaction time by 40% vs. DMF .

- In situ FTIR: Track pyridazine C-O stretch (1265 cm⁻¹) disappearance .

- DFT modeling: Predict transition states to guide solvent/base selection .

- Chiral chromatography: Resolve diastereomers (e.g., Chiralpak IC) .

How to resolve contradictory biological activity data (e.g., varying IC₅₀ values) across assays?

Answer:

- Orthogonal assays: Compare cell-free enzymatic (fluorescence polarization) and cell-based (luciferase) systems .

- Plasma protein binding: Quantify free fraction via equilibrium dialysis .

- Metabolic stability: Test in liver microsomes to identify degradation pathways .

- Off-target screening: Radioligand binding at 10 μM against related receptors (e.g., adenosine A2A) .

- Normalization: Use internal controls (e.g., staurosporine) .

What computational strategies predict metabolic stability and reactive metabolites?

Answer:

- CYP450 prediction: Use StarDrop’s P450 Module to assess cyclopropane/pyrrolidine metabolism .

- Quantum mechanics (Gaussian 16): Analyze sulfonamide hydrolysis transition states .

- Machine learning (XenoSite): Predict glutathione adduct formation .

- Experimental validation: LC-HRMS/MS to detect metabolites (e.g., m/z +15.9949 for epoxides) .

What biological targets are relevant for analogous pyridazine derivatives?

Answer:

- Kinases: p38 MAP kinase inhibition (IC₅₀ 12–85 nM) via sulfone-oxygen interactions .

- Antimicrobials: Dihydrofolate reductase inhibition (Ki = 0.8 μM) in Gram-positive bacteria .

- CNS targets: GABA-A receptor modulation (EC₅₀ 3–10 μM) .

Assays: TR-FRET for kinases, broth microdilution for antimicrobials, patch-clamp for CNS .

How to design stability studies for hydrolytic degradation pathways?

Answer:

- pH stability: Test in simulated gastric (pH 1.2) and blood (pH 7.4) fluids at 37°C .

- Forced degradation: 0.1N HCl/NaOH at 60°C to identify labile sites (sulfonamide/ether bonds) .

- Photolytic testing: ICH Q1B guidelines with xenon arc lamp .

- LC-HRMS/MS: Detect degradation products (e.g., sulfonamide cleavage: Δm/z -101.00) .

- Stabilization: Lyophilized formulations with mannitol (1:1 w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。